![molecular formula C41H46O2 B14258035 4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol CAS No. 270252-32-9](/img/structure/B14258035.png)
4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is an organic compound with the molecular formula C41H46O2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two phenol groups attached to a fluorene core via ethene linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dihexylfluorene and 4-bromophenol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a palladium-catalyzed Suzuki coupling reaction. The reaction mixture is heated to around 80-100°C in the presence of a base such as potassium carbonate.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism of action of 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is primarily related to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and nucleic acids, influencing their function and activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[(9,9-Dioctyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol
- 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenylamine
Uniqueness
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Propriétés
Numéro CAS |
270252-32-9 |
|---|---|
Formule moléculaire |
C41H46O2 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
4-[2-[9,9-dihexyl-7-[2-(4-hydroxyphenyl)ethenyl]fluoren-2-yl]ethenyl]phenol |
InChI |
InChI=1S/C41H46O2/c1-3-5-7-9-27-41(28-10-8-6-4-2)39-29-33(13-11-31-15-21-35(42)22-16-31)19-25-37(39)38-26-20-34(30-40(38)41)14-12-32-17-23-36(43)24-18-32/h11-26,29-30,42-43H,3-10,27-28H2,1-2H3 |
Clé InChI |
PNAIRLIVXJPWDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)O)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
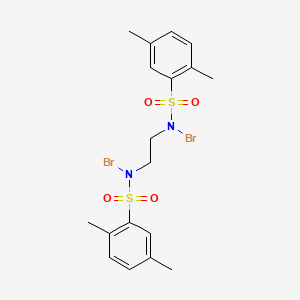
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
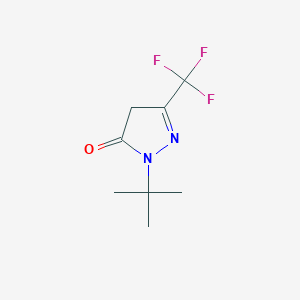
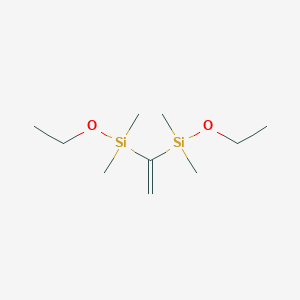
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
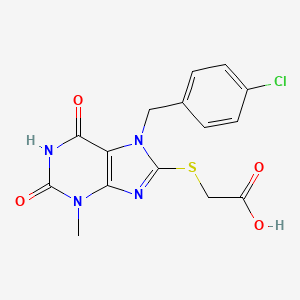

![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
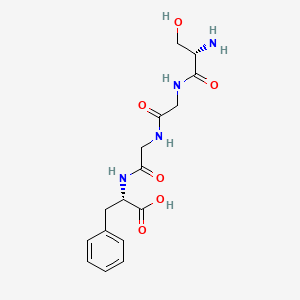
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)
